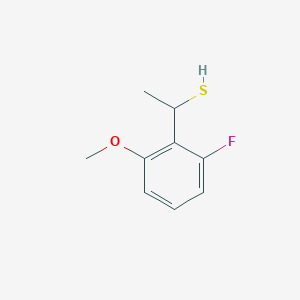

1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FOS |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)ethanethiol |

InChI |

InChI=1S/C9H11FOS/c1-6(12)9-7(10)4-3-5-8(9)11-2/h3-6,12H,1-2H3 |

InChI Key |

UNGCTGJJFFBZQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)S |

Origin of Product |

United States |

Catalytic Asymmetric Conjugate Addition:the Conjugate Addition of Thiols to α,β Unsaturated Compounds is Another Effective Method for Creating Chiral Sulfur Containing Molecules.nih.govorganocatalysts, Such As Bifunctional Squaramides or Cinchona Alkaloids, Can Catalyze the Enantioselective Addition of Thiols to Michael Acceptors.nih.govnih.govfor the Target Molecule, a Synthetic Route Could Be Designed Where a Thiol is Added to a Suitable α,β Unsaturated Precursor in the Presence of a Chiral Catalyst to Establish the Stereocenter.

Convergent and Divergent Synthetic Pathways for the Target Compound

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the later stages of the synthesis. researchgate.net For the target compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a 2-fluoro-6-methoxyacetophenone derivative.

Fragment B Synthesis: Preparation of a suitable thiol-containing building block, potentially in an enantiomerically pure form.

Fragment Coupling: Combining these two fragments, for example, through a nucleophilic addition of a thiol equivalent to the ketone, followed by appropriate functional group manipulations.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. acs.orgcrimsonpublishers.com Starting from 2-fluoro-6-methoxyacetophenone, a divergent route could be envisioned:

Core Synthesis: Conversion of the starting ketone to a key intermediate, such as an alcohol or an alkene.

Diversification: This central intermediate could then be subjected to various reactions to introduce the thiol group and other functionalities. For example, the alcohol could be converted to a leaving group and displaced by a sulfur nucleophile. Alternatively, the alkene could undergo an anti-Markovnikov hydrothiolation.

This strategy is particularly useful for structure-activity relationship (SAR) studies, where the goal is to synthesize a range of analogs for biological evaluation. chemrxiv.org A divergent approach allows for the rapid generation of diverse structures from a single, readily available precursor.

Both convergent and divergent strategies can incorporate the enantioselective methods discussed previously (chiral auxiliaries, ligands, or biocatalysis) to ensure the desired stereochemical outcome at the chiral center of this compound.

Reaction Pathways of the Thiol Group

The thiol (-SH) group, also known as a sulfhydryl group, is a highly reactive functional group that participates in a diverse range of chemical reactions. Its reactivity is centered on the nucleophilicity of the sulfur atom, its susceptibility to oxidation, and its involvement in the formation and cleavage of carbon-sulfur bonds.

Nucleophilic Reactivity of the Sulfhydryl Moiety

The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. Its nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (RS⁻). nih.gov This anionic form is a soft nucleophile that reacts readily with soft electrophiles. nih.gov The thiol group is generally a weaker nucleophile than the thiolate but can still participate in reactions with strong electrophiles. nih.gov In biological systems and chemical reactions, the sulfhydryl side-chain of cysteine residues can be ionized to the more reactive nucleophilic thiolate, which is critically involved in many biochemical processes. nih.gov Compared to thiols, persulfides (RSSH) are even stronger nucleophiles, a property attributed to both the increased availability of the anion at neutral pH and inherently greater reactivity. nih.gov

The nucleophilic character of the ethanethiol (B150549) group in this compound allows it to engage in classic nucleophilic substitution (Sₙ2) reactions with alkyl halides and other substrates featuring a good leaving group, leading to the formation of thioethers.

| Nucleophile | Relative Reactivity | Key Characteristics |

|---|---|---|

| RS⁻ (Thiolate) | High | Soft nucleophile, highly reactive towards soft electrophiles. nih.gov |

| RO⁻ (Alkoxide) | High | Hard nucleophile, strong base. |

| CN⁻ (Cyanide) | High | Good nucleophile, reacts with a wide range of electrophiles. |

| I⁻ (Iodide) | High | Excellent nucleophile and leaving group. |

| RSH (Thiol) | Moderate | Weaker nucleophile than thiolate but still reactive. nih.gov |

| H₂O (Water) | Low | Weak nucleophile, often requires catalysis. |

Oxidation Processes: Formation of Disulfides and Higher Oxidation States (e.g., Sulfonyl Fluorides)

Thiols are readily oxidized to various sulfur-containing compounds, with the specific product depending on the oxidant and reaction conditions. biolmolchem.com The most common oxidation reaction is the coupling of two thiol molecules to form a disulfide (R-S-S-R). This transformation is a crucial process in biochemistry, particularly in protein folding where it forms cysteine-cysteine linkages. biolmolchem.com Thiol oxidation to disulfides can proceed through one- or two-electron redox pathways. nih.gov One-electron oxidation generates thiyl radicals (RS•) which can then recombine to form the disulfide bond. nih.govresearchgate.net Two-electron pathways often involve intermediates such as sulfenic acids (RSOH). nih.gov A variety of reagents can effect this transformation, including hydrogen peroxide, dimethyl sulfoxide (B87167) (DMSO), and molecular oxygen, often catalyzed by metal complexes. biolmolchem.comresearchgate.net

Further oxidation of the sulfur atom can lead to higher oxidation states. The stepwise oxidation typically proceeds from a disulfide to a thiosulfinate, then a thiosulfonate, and ultimately to sulfonic acid (RSO₃H). biolmolchem.com

A notable transformation is the conversion of thiols to sulfonyl fluorides (RSO₂F). An electrochemical approach allows for the oxidative coupling of thiols with a fluoride (B91410) source, such as potassium fluoride, to generate sulfonyl fluorides. nih.gov The proposed mechanism involves the initial anodic oxidation of the thiol to a disulfide, which is then further oxidized to a radical cation. nih.gov This intermediate reacts with a nucleophilic fluoride source to yield a sulfenyl fluoride, which undergoes further oxidation and fluorination to afford the final sulfonyl fluoride product. nih.gov

| Product | General Structure | Typical Reagents/Conditions |

|---|---|---|

| Disulfide | R-S-S-R | Air (O₂), H₂O₂, I₂, DMSO. biolmolchem.comresearchgate.netresearchgate.net |

| Sulfenic Acid | R-S-OH | Mild oxidation, often a transient intermediate. nih.govnih.gov |

| Sulfinic Acid | R-SO₂H | Stronger oxidation of thiols or disulfides. |

| Sulfonic Acid | R-SO₃H | Strong oxidizing agents (e.g., KMnO₄, HNO₃). nih.govbiolmolchem.com |

| Sulfonyl Fluoride | R-SO₂F | Electrochemical oxidation with a fluoride source (e.g., KF). nih.gov |

Carbon-Sulfur Bond Forming and Cleaving Reactions

The thiol group is a key participant in reactions that form carbon-sulfur (C-S) bonds. Beyond the S-alkylation reactions mentioned previously, thiols readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyls, esters, and nitriles. researchgate.net This reaction, which is highly efficient for both aryl and alkyl thiols, expands the carbon framework while incorporating the sulfur moiety. researchgate.net

Conversely, the cleavage of C-S bonds is also a significant process in organic synthesis. While C-S bonds are generally stable, their cleavage can be facilitated by various reagents, particularly transition metal complexes. dicp.ac.cn For instance, palladium and nickel catalysts are known to mediate cross-coupling reactions that involve C-S bond activation, allowing for the replacement of the sulfur-containing group. dicp.ac.cn In the context of this compound, this could theoretically apply to the cleavage of the bond between the aromatic ring and the ethanethiol side chain, or the C-S bond within the side chain itself, opening pathways for further functionalization.

Influence of Fluoro and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the phenyl ring in this compound is heavily modulated by the electronic and steric properties of the fluoro and methoxy groups at the C2 and C6 positions, respectively. These substituents influence the electron density of the aromatic system and dictate the preferred positions for electrophilic and nucleophilic attack.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The fluoro and methoxy groups exert opposing electronic effects on the aromatic ring.

Fluorine: This atom exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. wikipedia.orgresearchgate.net However, it also has a moderate electron-donating mesomeric or resonance effect (+M) via its lone pairs, which directs incoming electrophiles to the ortho and para positions. wikipedia.org The inductive effect is generally stronger, making fluorobenzene (B45895) less reactive than benzene (B151609) in many electrophilic aromatic substitutions. wikipedia.org

Methoxy Group (-OCH₃): This group also has an electron-withdrawing inductive effect (-I), but it is overshadowed by a very strong electron-donating resonance effect (+M). This makes the methoxy group a powerful activating group, rendering the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene. wikipedia.org

In this compound, the strong activating +M effect of the methoxy group is expected to dominate, making the aromatic ring activated towards electrophilic substitution. The electron-withdrawing nature of the fluorine atom will temper this activation but not overcome it.

Sterically, the presence of substituents at both positions flanking the ethanethiol group (C2 and C6) creates significant steric hindrance. This will impede the approach of reagents to the ipso-carbon (C1) and may also influence the reactivity of the thiol group itself. Furthermore, this ortho-substitution pattern can affect the conformation of the ethanethiol side chain.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The positions of electrophilic attack on the aromatic ring are determined by the combined directing effects of the three substituents. All activating groups and halogens are ortho/para directors. wikipedia.orglibretexts.org

Methoxy group (at C6): Strongly directs to its ortho (C1, C5) and para (C3) positions.

Fluoro group (at C2): Directs to its ortho (C1, C3) and para (C5) positions.

Ethanethiol group (at C1): Weakly directs to its ortho (C2, C6) and para (C4) positions.

The directing effects of the powerful activating methoxy group and the fluorine atom are synergistic, strongly favoring substitution at the C3 and C5 positions. The C4 position is para to the ethanethiol group but meta to both the fluoro and methoxy groups, making it a much less favorable site for attack. Between C3 and C5, the C3 position is para to the methoxy group, while C5 is ortho. Often, the para product is favored due to reduced steric hindrance. wikipedia.org Therefore, electrophilic substitution is predicted to occur predominantly at the C3 and C5 positions.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Substitution at C3 and C5 | Positions are para/ortho to both activating OMe and F groups. libretexts.orgrsc.org |

| Bromination | Br⁺ | Substitution at C3 and C5 | Directing effects of OMe and F are dominant and synergistic. libretexts.org |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at C3 and C5 | Strongly activated ring, but steric hindrance may favor the less crowded position. libretexts.org |

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction typically requires the presence of one or more strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group (like a halogen). libretexts.org The electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The aromatic ring of this compound is not well-suited for SₙAr. It possesses a strongly electron-donating methoxy group, which deactivates the ring toward nucleophilic attack. Although fluorine can serve as an excellent leaving group in SₙAr reactions, the absence of the requisite electron-withdrawing activating groups means that substitution of the fluorine atom via an SₙAr mechanism would be extremely difficult under standard conditions. libretexts.orgebyu.edu.trlboro.ac.uk

Specific Mechanistic Studies Relevant to Fluorinated Aromatic Thiols

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation. chemistrysteps.com Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily disrupted in this step. stackexchange.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The presence of electron-withdrawing groups, such as a nitro group (NO₂), ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack. libretexts.orgwikipedia.orglibretexts.org If the electron-withdrawing group is in the meta position, it cannot effectively delocalize the negative charge, and the reaction does not proceed readily. chemistrysteps.com

For fluorinated aromatic thiols like this compound, the fluorine atom can act as the leaving group. A counterintuitive aspect of SNAr reactions is the reactivity order of halogens as leaving groups, which is typically F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is the reverse of the order seen in SN2 reactions, where iodide is the best leaving group. The reason for this reversal is that the rate-determining step in an SNAr reaction is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.comlibretexts.org Fluorine's high electronegativity exerts a strong inductive effect, making the carbon atom it is attached to more electrophilic and stabilizing the anionic Meisenheimer intermediate, thus lowering the activation energy of the slow step. stackexchange.commasterorganicchemistry.com

Recent studies have also indicated that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, rather than the classical stepwise pathway, particularly when the aromatic ring lacks strong activating groups. nih.govsemanticscholar.org Furthermore, reactions involving protic nucleophiles, such as azoles, with aryl fluorides can proceed through a borderline mechanism that is subject to general base catalysis. nih.gov

| Leaving Group (X in Ar-X) | Relative Rate | Key Factor |

|---|---|---|

| -F | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining attack step. stackexchange.comlibretexts.org |

| -Cl | Intermediate | Moderate inductive effect and better leaving group ability than fluoride. |

| -Br | Intermediate | Weaker inductive effect compared to chlorine. |

| -I | Lowest | Weakest inductive effect among halogens. stackexchange.com |

Investigation of Radical Reaction Pathways

Aromatic thiols are known to participate in a variety of radical reactions, primarily through the formation of thiyl radicals (RS•). nih.gov The S-H bond in thiols is relatively weak, with a bond dissociation energy of around 365 kJ/mol, facilitating hydrogen atom abstraction to generate the sulfur-centered radical. nih.gov This abstraction can be initiated by carbon-centered radicals, single-electron oxidants, or through photolysis. nih.gov The rate constants for hydrogen-atom abstraction from thiophenol by carbon-centered radicals are very high, in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹ at 25°C. libretexts.org

Once formed, the thiyl radical derived from a fluorinated aromatic thiol can undergo several characteristic reactions. A primary pathway is the addition to carbon-carbon multiple bonds, such as alkenes and alkynes, in a process often referred to as a thiol-ene or thiol-yne reaction. nih.govlibretexts.org This addition is a key step in many radical chain processes and can be used to form complex molecular structures. nih.gov

Another significant pathway involves intramolecular reactions. For instance, ortho-thioalkyl substituted phenyl radicals have been shown to react with alkynes to yield 2-substituted benzo[b]thiophenes through an annelation process involving an SHi substitution at the sulfur atom. sci-hub.sersc.org This type of cyclization pathway could be relevant for derivatives of this compound.

Recent advancements in photoredox catalysis have also opened up new radical pathways. Desulfurative processes that lead to carbon-based radicals via C–S bond activation have been developed. researchgate.net For example, fluorinated alkyl radicals can be generated from fluorinated aryl sulfides through single electron transfer (SET) reduction under visible light photocatalysis. researchgate.net Photocatalytic strategies using agents like sodium decatungstate with thiol cocatalysts can operate via reversible hydrogen atom abstraction and donation, enabling complex reactions such as remote functionalization. acs.org

| Process | Description | Example Initiator/Reaction |

|---|---|---|

| Hydrogen Atom Abstraction | A radical initiator abstracts the hydrogen atom from the S-H bond of the thiol. | Azobisisobutyronitrile (AIBN), peroxide initiators. nih.gov |

| Single Electron Transfer (SET) | An oxidant removes one electron from the thiol or thiolate. | Metal complexes (e.g., Mn(III)), electrochemical oxidation. nih.gov |

| Photolysis | UV irradiation directly cleaves the S-H bond. nih.gov | Direct UV light exposure. |

| Radical Addition to C=C or C≡C | The generated thiyl radical adds to an unsaturated bond, forming a new carbon-centered radical. libretexts.org | Thiol-ene and thiol-yne "click" reactions. researchgate.net |

| Intramolecular Cyclization | An aryl radical with an ortho-thiol substituent attacks an internal alkyne. sci-hub.se | Synthesis of benzo[b]thiophenes. rsc.org |

Mechanistic Insights into Sulfur-Fluorine Exchange Reactions

Sulfur-Fluorine Exchange (SuFEx) is a powerful click chemistry reaction that involves the exchange of a fluoride ion at a high-valent sulfur(VI) center with a nucleophile. nih.govmonash.edu It is characterized by the remarkable stability of the S(VI)-F bond, which becomes reactive only under specific conditions, providing a high degree of orthogonality. nih.gov

The compound this compound, being a thiol (sulfur in a -2 oxidation state), does not directly participate as an electrophile in SuFEx reactions. However, it can serve as a precursor to a SuFEx-active compound. Thiols can be oxidized to form sulfonyl chlorides, which can then be converted to the corresponding sulfonyl fluorides (R-SO₂F). mdpi.com These aryl sulfonyl fluorides are key electrophilic partners in SuFEx chemistry. researchgate.net

The mechanism of the SuFEx reaction is driven by the highly electrophilic nature of the sulfur(VI) atom, making it susceptible to nucleophilic attack. nih.gov The reaction proceeds through a trigonal bipyramidal, pentacoordinated intermediate or transition state. chemrxiv.org Density functional theory (DFT) calculations for the exchange of fluoride with an [¹⁸F]fluoride anion on an aryl fluorosulfate (B1228806) showed a low energy barrier for this process, highlighting the facility of the exchange. chemrxiv.org

SuFEx reactions can be catalyzed by various species. Lewis bases, bifluoride salts, and calcium(II) bistriflimide have been shown to accelerate the exchange. nih.govspringernature.com For example, the reaction of sulfonyl fluorides with amines to form sulfonamides can be promoted by bases that deprotonate the amine nucleophile, thereby increasing its reactivity. dntb.gov.ua The choice of reaction conditions can be crucial in directing selectivity between a potential SNAr reaction at an aromatic fluoride and the desired SuFEx reaction at the sulfonyl fluoride group. dntb.gov.ua

| Feature | Description | Reference |

|---|---|---|

| Electrophilic Hub | High-valent Sulfur(VI)-Fluoride bond (e.g., in R-SO₂F, Ar-OSO₂F). | nih.gov |

| Nucleophiles | Alcohols, phenols, primary and secondary amines, silyl-protected phenols. | nih.govdntb.gov.ua |

| Mechanism | Nucleophilic attack on the sulfur atom, proceeding through a pentacoordinated intermediate/transition state. | chemrxiv.org |

| Catalysis | Often accelerated by Lewis bases (e.g., DABCO), bifluoride salts, or Lewis acids (e.g., Ca(NTf₂)₂). | nih.govspringernature.com |

| Key Characteristic | The S(VI)-F bond is generally stable but can be activated for rapid and reliable "click" ligation. | nih.gov |

Incorporation into Complex Molecular Architectures

The versatile reactivity of the thiol functional group makes it a valuable handle for integrating the this compound moiety into larger, more complex molecular frameworks. As a potent nucleophile, the thiolate anion, readily generated by treatment with a mild base, can participate in nucleophilic substitution reactions (SN2) with a variety of electrophiles. This allows for the formation of new carbon-sulfur bonds, linking the fluoro-methoxyphenyl scaffold to alkyl, allyl, or benzyl (B1604629) halides.

Furthermore, the thiol group is a key participant in transition-metal-catalyzed cross-coupling reactions, enabling the construction of aryl-sulfur bonds. While typically performed with aryl halides and a thiol, variations of these coupling reactions can be adapted to incorporate the thiol into complex aromatic systems. The thiol can also undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael addition), a powerful method for forming C-S bonds and extending molecular architecture. These fundamental reactions are instrumental in leveraging this compound as a building block in medicinal chemistry and materials science.

Formation of Organosulfur Derivatives

The sulfur atom of this compound can exist in various oxidation states, allowing for the synthesis of a diverse range of organosulfur derivatives with distinct chemical properties and applications.

The initial thiol can be readily converted to the corresponding sulfide (B99878) through S-alkylation, as mentioned previously. Subsequent oxidation of the resulting sulfide provides access to sulfoxides and sulfones, compounds with significant utility as synthetic intermediates and pharmacophores.

The oxidation of sulfides to sulfoxides can be achieved with high selectivity using a range of reagents. Common oxidants include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation of the sulfoxide yields the corresponding sulfone. This second oxidation step typically requires stronger conditions or a higher stoichiometry of the oxidizing agent. The choice of oxidant and reaction conditions is crucial for controlling the level of oxidation. organic-chemistry.org

| Oxidizing Agent | Target Product | Typical Conditions | Ref. |

| H₂O₂ / TaC₂ catalyst | Sulfoxide | High yield, selective oxidation | organic-chemistry.org |

| H₂O₂ / NbC catalyst | Sulfone | Efficient oxidation to sulfone | organic-chemistry.org |

| m-CPBA (1 equiv.) | Sulfoxide | Stoichiometric oxidation | organic-chemistry.org |

| m-CPBA (>2 equiv.) | Sulfone | Stronger oxidation | organic-chemistry.org |

| Selectfluor | Sulfoxide/Sulfone | Eco-friendly, uses H₂O as oxygen source | organic-chemistry.org |

This table presents a selection of common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones.

Sulfonium (B1226848) salts are positively charged organosulfur compounds that serve as versatile reagents in organic synthesis. nih.gov They are typically prepared by the alkylation of the corresponding sulfide with an alkylating agent, such as an alkyl halide or triflate. For a sulfide derived from this compound, reaction with an electrophile like methyl iodide would yield a trialkylsulfonium salt. nih.gov

The reactivity of sulfonium salts is dominated by their electrophilic nature and the ability of the sulfur to act as a leaving group. nih.gov They are excellent alkylating agents. A key feature of their chemistry is the generation of sulfur ylides upon treatment with a strong base. chim.it The ylide, a neutral species with adjacent positive and negative charges, can then react with carbonyl compounds to form epoxides (in the Corey-Chaykovsky reaction) or with alkenes to form cyclopropanes, providing powerful tools for carbon-carbon bond formation. chim.it

Sulfonyl fluorides are exceptionally stable functional groups that exhibit precisely controlled reactivity, making them ideal connectors in the context of "click chemistry". eurekalert.orgrsc.org The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers, has become a cornerstone of this field. eurekalert.orgresearchgate.net Thiols are common precursors for the synthesis of sulfonyl fluorides. eurekalert.org

The conversion of a thiol like this compound to its sulfonyl fluoride would typically involve a two-step process:

Oxidative Chlorination: The thiol is first oxidized to a sulfonyl chloride. This can be achieved using reagents like chlorine gas in the presence of water or using milder, more modern reagents.

Chloride-Fluoride Exchange: The resulting sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride (KF), to exchange the chlorine atom for a fluorine atom, yielding the final sulfonyl fluoride. eurekalert.org

These sulfonyl fluorides are stable but can react efficiently with nucleophiles like phenols and amines under specific catalytic conditions, forming robust sulfonate or sulfonamide linkages. nih.govnih.gov This highly reliable ligation chemistry is finding widespread use in drug discovery, chemical biology, and materials science. rsc.org

Applications in C-S Coupling Reactions and Functional Material Synthesis

Aryl thiols are fundamental partners in C-S cross-coupling reactions, which are pivotal for the synthesis of diaryl sulfides and alkyl-aryl sulfides. In reactions such as the Buchwald-Hartwig or Ullmann-type couplings, the thiol (or its corresponding thiolate) is coupled with an aryl halide or pseudohalide in the presence of a transition metal catalyst (typically palladium or copper). This would allow the this compound unit to be linked to various aromatic and heteroaromatic systems, which is a common strategy in the development of pharmaceuticals and organic electronic materials. beilstein-journals.orgnih.gov

The unique electronic properties imparted by the fluoro and methoxy substituents, combined with the versatility of the sulfur linkage, make this compound an interesting candidate for incorporation into functional materials. The sulfide, sulfoxide, and sulfone derivatives can be used to tune the electronic and physical properties of polymers or small molecules intended for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Derivatization for Probe Development in Chemical Biology Research

The thiol group is a prime target for derivatization in the development of chemical probes, owing to its distinct nucleophilicity. nih.gov For general chemical applications in probe development, the thiol of this compound could be functionalized with various reporter groups.

A common strategy involves the reaction of the thiol with an electrophilic reagent that contains a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive handle for further conjugation. Typical electrophiles used for thiol modification include:

Maleimides: These undergo a rapid and specific Michael addition with thiols at neutral pH.

Iodoacetamides: These alkylate thiols via an SN2 reaction. nih.gov

Disulfides: Thiol-disulfide exchange reactions can be used to reversibly attach probes.

By attaching such tags, the resulting molecule can be used to investigate molecular interactions or to label specific components in a complex chemical system, although specific biological activities are outside the scope of this discussion.

Computational and Theoretical Chemistry Studies on 1 2 Fluoro 6 Methoxyphenyl Ethane 1 Thiol

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are employed to determine the most stable three-dimensional arrangements of atoms in a molecule and to understand the forces governing its shape.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For 1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol, a key aspect of its conformation is the rotation around the C-C bond of the ethanethiol (B150549) side chain. The presence of a fluorine atom on the adjacent phenyl ring introduces the possibility of a "fluorine/sulfur gauche effect."

The gauche effect describes the tendency of certain molecules to adopt a conformation where two electronegative substituents are positioned at a dihedral angle of approximately 60° to each other. In F-C-C-S systems, this preference is often driven by a combination of hyperconjugative and electrostatic interactions. nih.govnih.gov Specifically, a stabilizing interaction can occur between the bonding orbital of a C-H bond and the antibonding orbital of the C-F bond (σC-H → σ*C-F). nih.gov Computational studies on related β-fluorosulfides have shown that the gauche conformer is significantly stabilized, particularly when the sulfur atom is in a higher oxidation state or bears a partial positive charge. nih.govresearchgate.net

For this compound, quantum chemical calculations would be expected to reveal that the gauche conformer, where the fluorine and sulfur atoms are oriented at approximately 60° relative to each other, is a low-energy state. This would be compared to the anti conformer (180° dihedral angle).

Interactive Data Table: Hypothetical Relative Energies of Conformers

Below is a hypothetical representation of data from a computational conformational analysis.

| Conformer | F-C-C-S Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | ~60 | 0.00 | 75 |

| Anti | ~180 | 0.85 | 25 |

Note: This data is illustrative and represents typical findings for molecules exhibiting a gauche effect.

Computational methods can model how molecules of this compound interact with each other in a condensed phase. The molecule possesses several functional groups capable of forming non-covalent interactions.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, potentially interacting with the methoxy (B1213986) oxygen or the fluorine atom of a neighboring molecule.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a stabilizing interaction common in aromatic compounds. researchgate.net

Computational analysis would quantify the strength of these interactions, helping to predict the supramolecular structure and physical properties of the compound.

Interactive Data Table: Hypothetical Intermolecular Interaction Energies

| Interaction Type | Atoms Involved | Calculated Energy (kcal/mol) |

| Hydrogen Bond | S-H···O (methoxy) | -3.5 |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | -2.8 |

| Weak Hydrogen Bond | C-H···F | -1.2 |

Note: These energy values are hypothetical examples.

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Computational chemistry provides several descriptors for this purpose.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, due to its lone pair electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. The LUMO is likely to be distributed across the antibonding π-system of the aromatic ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Interactive Data Table: Hypothetical FMO Analysis Results

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Indicates nucleophilic character, localized on the sulfur atom. |

| ELUMO | -1.5 | Indicates electrophilic character, localized on the phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 5.0 | Suggests moderate chemical stability. |

Note: These values are representative and not based on actual calculations for this specific molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization of electron density. rsc.orgwisc.edu For this compound, NBO analysis would be used to:

Determine Atomic Charges: Calculate the partial charges on each atom, revealing the polarity of bonds like S-H, C-F, and C-O.

Analyze Hybridization: Describe the hybrid orbitals (e.g., sp², sp³) used to form the bonds.

Quantify Hyperconjugation: Identify stabilizing interactions, such as the delocalization of electron density from a filled lone-pair orbital (e.g., on sulfur or oxygen) into an adjacent empty antibonding orbital (e.g., σ*C-C). nih.gov

Interactive Data Table: Hypothetical NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | σ* (C-C) | 1.8 |

| LP (O) | σ* (Caryl-Caryl) | 2.5 |

| σ (C-H) | σ* (C-F) | 0.9 |

Note: LP denotes a lone pair. E(2) energy is a measure of the interaction strength. This data is illustrative.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using colors to indicate different potential values.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative oxygen, fluorine, and, to a lesser extent, sulfur atoms. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack. The most positive region would likely be around the hydrogen atom of the thiol group. preprints.org

The MEP map provides a powerful, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Theoretical Prediction of Physicochemical Parameters

Computational chemistry provides powerful tools for the in silico prediction of physicochemical properties of molecules, offering insights that can guide experimental work and deepen the understanding of molecular behavior. For this compound, theoretical methods are particularly valuable for estimating parameters that are difficult or time-consuming to measure experimentally.

Acidity (pKa) of the Thiol Group and Substituent Effects

The acidity of the thiol group (S-H), quantified by its pKa value, is a critical parameter that governs the reactivity of this compound. The deprotonated form, the thiolate anion (S⁻), is a significantly more potent nucleophile in many organic reactions. nih.govyoutube.com Computational methods, particularly those based on Density Functional Theory (DFT), have proven effective in accurately predicting the pKa of thiol compounds in aqueous solutions. researchgate.netrsc.org

The prediction process typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. High-level DFT functionals, such as M06-2X, combined with appropriate basis sets (e.g., 6-311++G(2df,2p)) and a solvation model (e.g., SMD or PCM), can yield pKa values with a standard deviation of less than one pKa unit compared to experimental data. researchgate.netresearchgate.net

The acidity of the thiol in this compound is modulated by the electronic effects of the substituents on the phenyl ring.

2-Fluoro Substituent : The fluorine atom is a strongly electronegative, electron-withdrawing group. Its inductive effect (-I) stabilizes the resulting thiolate anion by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa of the thiol group.

Computational studies on substituted thiophenols and other thiols have systematically shown that electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups generally increase it. researchgate.netrsc.org The table below illustrates the predicted impact of these substituents on a model thiol, demonstrating the expected trends.

| Compound | Substituent(s) | Predicted pKa (Relative) | Effect on Acidity |

| Ethanethiol | None (Reference) | ~10.6 | Baseline |

| 1-Phenylethane-1-thiol | Phenyl | ~10.0 | Increased |

| 1-(2-Fluorophenyl)ethane-1-thiol | 2-Fluoro | < 10.0 | Significantly Increased |

| This compound | 2-Fluoro, 6-Methoxy | Specific value requires calculation | Complex interplay of inductive and resonance effects |

Table 1: Predicted relative pKa values illustrating the influence of aromatic substituents on thiol acidity. Actual values for this compound require specific DFT calculations.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For this compound, these methods can map out entire reaction pathways, identify key intermediates and transition states, and provide quantitative data on reaction kinetics and thermodynamics, which is often inaccessible through experimental means alone. pnnl.gov

Reaction Pathway Simulations and Transition State Analysis

Simulating a chemical reaction involving this compound, such as its common role as a nucleophile in a Michael addition or a nucleophilic substitution (Sₙ2) reaction, involves several key computational steps. nih.govyoutube.comresearchgate.net

First, the geometries of the reactants, intermediates, transition states (TS), and products along the potential energy surface are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

By calculating the energies of all species along the pathway, a complete reaction energy profile can be constructed. This profile reveals the activation energy (Eₐ), which is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. Computational and kinetic modeling can reveal whether a reaction proceeds through a base-initiated, nucleophile-initiated, or other mechanism. researchgate.net For instance, in a base-catalyzed thia-Michael reaction, the model would first calculate the energy barrier for the deprotonation of the thiol, followed by the barrier for the subsequent nucleophilic attack of the thiolate on the Michael acceptor. mdpi.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Thiolate addition to an electrophile |

| 3 | Intermediate | -5.8 | Covalent adduct |

| 4 | Transition State 2 (TS2) | +3.4 | Proton transfer step |

| 5 | Products | -12.5 | Final products |

Table 2: A hypothetical reaction energy profile for a reaction involving this compound, as would be determined by DFT calculations. The values are illustrative of the data generated.

Catalyst Design and Optimization via Computational Methods

Computational methods are revolutionizing the rational design of catalysts for specific chemical transformations. cdnsciencepub.comrsc.org If this compound were a substrate in a reaction requiring a catalyst—for example, a palladium-catalyzed cross-coupling reaction or a selective oxidation—computational chemistry would be central to developing an efficient catalytic system. caltech.edu

The process begins by using DFT to model the interaction of the thiol with a potential catalyst, often a transition metal complex or surface. mdpi.com Researchers can calculate binding energies to determine how strongly the substrate adsorbs to the catalyst. cdnsciencepub.com Subsequently, the entire catalytic cycle is simulated, mapping out each elementary step: oxidative addition, migratory insertion, and reductive elimination. pnnl.gov

This modeling allows for the identification of the rate-determining step of the catalytic cycle by finding the highest energy transition state. With this knowledge, the catalyst can be systematically modified in silico to lower this barrier. For example, the electronic and steric properties of ligands on a metal center can be tuned to optimize catalytic activity and selectivity. By screening a virtual library of potential catalysts and ligands, computational approaches can rapidly identify the most promising candidates for experimental synthesis and testing, significantly accelerating the discovery process. rsc.orgcaltech.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a halogenated precursor (e.g., 2-fluoro-6-methoxybenzyl bromide) reacts with a thiol source like potassium thioacetate. Hydrolysis of the thioacetate intermediate yields the thiol . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (40–60°C), and stoichiometric ratios. Continuous flow reactors, as noted for analogs, may enhance reproducibility and scalability . Purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Look for the thiol proton (δ 1.2–1.5 ppm, broad) and aromatic protons influenced by fluorine and methoxy substituents (δ 6.5–7.5 ppm).

- ¹³C NMR : Methoxy groups appear at δ 55–60 ppm, while the thiol-bearing carbon resonates near δ 25–30 ppm .

Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity, with fragmentation patterns indicating stability of the aromatic-thiol linkage .

Q. What are the key stability considerations for storing and handling this thiol compound to prevent oxidation or degradation?

- Methodological Answer : Thiols are prone to oxidation; store under inert gas (N₂/Ar) at –20°C. Add antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) to solutions. Monitor degradation via thin-layer chromatography (TLC) or periodic NMR analysis. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the substitution pattern (2-fluoro-6-methoxy) influence the compound’s reactivity in nucleophilic reactions compared to analogs like 1-(2-chloro-4-fluorophenyl)ethane-1-thiol?

- Methodological Answer : The ortho -fluoro and para -methoxy groups create steric hindrance and electronic effects. Fluorine’s electronegativity increases electrophilicity at the thiol-bearing carbon, while methoxy’s electron-donating nature may stabilize intermediates. Comparative kinetic studies (e.g., reaction rates with maleimides) and computational analysis (DFT) can quantify these effects . For example, substituent positioning may alter S-N bond formation efficiency in peptide coupling reactions.

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar thiol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from impurities or assay conditions. Strategies include:

- Comparative assays : Test the compound and its analogs under identical conditions (e.g., MIC assays against E. coli).

- Metabolite profiling : Use LC-MS to identify degradation products that may confound results.

- Structural analogs : Synthesize derivatives with single substituent changes (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to determine competitive/non-competitive mechanisms.

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cysteine proteases) to identify binding sites.

- Site-directed mutagenesis : Replace cysteine residues in the enzyme active site to confirm covalent bonding via the thiol group .

Q. What in silico methodologies are effective for predicting the binding affinity of this compound with biological targets, and how can these predictions be validated experimentally?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., SARS-CoV-2 main protease). Prioritize poses where the thiol group forms disulfide bonds with cysteine residues.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.

- Validation : Compare docking scores with experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.